3-Bromo-5-isopropylpyridine

Drug Design Physicochemical Property ADME

3-Bromo-5-isopropylpyridine is a disubstituted pyridine featuring a bromine atom at the 3-position and an isopropyl group at the 5-position. This heteroaryl halide serves as a versatile building block in organic synthesis, particularly valued for its reactivity in palladium-catalyzed cross-coupling reactions.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 1209459-74-4
Cat. No. B166108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-isopropylpyridine
CAS1209459-74-4
Synonyms3-Bromo-5-isopropylpyridine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CN=C1)Br
InChIInChI=1S/C8H10BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3
InChIKeyCBHRRNLHWWFNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-isopropylpyridine (CAS 1209459-74-4): A Strategic Heteroaryl Halide Intermediate for Modular Drug Discovery


3-Bromo-5-isopropylpyridine is a disubstituted pyridine featuring a bromine atom at the 3-position and an isopropyl group at the 5-position . This heteroaryl halide serves as a versatile building block in organic synthesis, particularly valued for its reactivity in palladium-catalyzed cross-coupling reactions. Its bifunctional nature allows for sequential derivatization, making it a key intermediate in the construction of complex molecular architectures for medicinal chemistry and chemical biology [1].

Procurement-Defining Differences of 3-Bromo-5-isopropylpyridine: Why Close Analogs Cannot Substitute


Direct substitution with close structural analogs such as 3-bromopyridine or 3-bromo-5-methylpyridine is not functionally equivalent for advanced synthetic applications. The specific placement and steric bulk of the 5-isopropyl group on the pyridine ring introduce distinct physicochemical properties—including altered lipophilicity and steric environment—that directly influence reaction kinetics, regioselectivity, and the biological profile of downstream products . These differences are non-linear and cannot be replicated by simple alkyl chain homologation, making the specific procurement of 3-bromo-5-isopropylpyridine essential for reproducible research outcomes [1].

Quantitative Differentiation Guide for 3-Bromo-5-isopropylpyridine Against Closest Analogs


Evidence Dimension 1: Lipophilicity (LogP) as a Determinant of Membrane Permeability and Solubility

The substitution of a 5-methyl group for a 5-isopropyl group on 3-bromopyridine significantly increases the compound's lipophilicity. The predicted LogP increases from 2.07 for 3-bromo-5-methylpyridine to 3.09 for 3-bromo-5-isopropylpyridine, representing a >1 log unit increase in hydrophobicity compared to the parent 3-bromopyridine (LogP 1.56) . This directly impacts the lipophilic ligand efficiency (LLE) and permeability of any derived compound.

Drug Design Physicochemical Property ADME

Evidence Dimension 2: Steric Bulk and Its Influence on Regioselectivity in Transition-Metal-Catalyzed Cross-Couplings

The isopropyl group exerts a greater steric influence than a methyl group, which can dictate regioselectivity in Pd-catalyzed cross-coupling reactions. A modular synthesis strategy for α-helix mimetics requires the use of a 5-substituted 3-bromopyridine building block. The increased steric bulk of the isopropyl group, compared to a methyl group, is critical to orienting the substituent into the correct spatial domain to mimic an amino acid side chain (e.g., Val or Leu), a function unattainable by less bulky analogs [1].

Organic Synthesis Cross-Coupling Steric Effects

Evidence Dimension 3: Synthetic Utility as a Proven Building Block in a Published Modular Library

3-Bromo-5-isopropylpyridine is a documented and validated building block for the construction of a complete set of pyridine boronic acid pinacol esters. This published library specifically incorporates the 5-isopropyl substituent to represent the side chain of proteinogenic amino acids Ile/Leu, proving its synthetic compatibility and utility in a demanding, sequential cross-coupling sequence. This contrasts with 3-bromo-5-methylpyridine, which is used for the Ala building block and is not interchangeable [1].

Combinatorial Chemistry Building Block Library Synthesis

High-Value Application Scenarios for 3-Bromo-5-isopropylpyridine Justified by Differential Evidence


Construction of Isopropyl-Substituted Biaryl and Teraryl Pharmacophores via Cross-Coupling

This compound is the optimal starting material for introducing a 5-isopropylpyridine moiety into drug candidates. Its reactivity as a coupling partner is proven in the synthesis of teraryl α-helix mimetics [1]. The increased lipophilicity (LogP 3.09) of this building block, versus its methyl analog (LogP 2.07), allows medicinal chemists to fine-tune the ADME profile of a lead series by incorporating a more hydrophobic group without altering the core scaffold .

Design of Selective Protein-Protein Interaction (PPI) Inhibitors

In PPI inhibitor design, the spatial mimicry of an amino acid side chain is critical. 3-Bromo-5-isopropylpyridine is a validated precursor for building blocks that mimic the hydrophobic residues valine or leucine, a key design element in α-helix mimetic research [1]. The use of the methyl analog would produce an alanine mimic, which cannot engage the same shallow hydrophobic pockets on a target protein, making the procurement of the isopropyl derivative non-negotiable for this application.

Synthesis of a Documented Core Fragment for Combinatorial Library Production

This building block has a published, high-fidelity synthetic route as part of a comprehensive library of 5-substituted 3-pyridine boronic acid pinacol esters [1]. For research groups scaling up the production of α-helix mimetic libraries for high-throughput screening, procuring this specific compound ensures direct access to a literature-validated process, thereby eliminating the need for costly and time-consuming route scouting required for non-documented analogs.

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